molecular formula C8H14N2O B2731637 1-(2-methoxyethyl)-3,5-dimethyl-1H-pyrazole CAS No. 1341388-28-0

1-(2-methoxyethyl)-3,5-dimethyl-1H-pyrazole

Cat. No.: B2731637
CAS No.: 1341388-28-0
M. Wt: 154.213
InChI Key: DZZHQBNWJSQQCE-UHFFFAOYSA-N
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Description

1-(2-Methoxyethyl)-3,5-dimethyl-1H-pyrazole (CAS 1152839-38-7) is a pyrazole-based chemical compound with the molecular formula C8H14N2O and a molecular weight of 154.21 g/mol . This compound serves as a versatile synthetic intermediate and building block in organic chemistry and pharmaceutical research. Pyrazole derivatives, particularly those with 3,5-dimethyl substitution patterns, are widely recognized for their diverse biological activities and utility in coordination chemistry . As a key precursor, it can be further functionalized; for instance, it can be converted into this compound-4-carbaldehyde or a sulfonyl chloride derivative, which are valuable for developing more complex target molecules . Research into structurally similar 1-substituted-3,5-dimethyl-1H-pyrazole compounds has demonstrated significant potential in various biological applications, including serving as antibacterial agents . This suggests that this compound is a compound of high interest for medicinal chemistry programs and the synthesis of bioactive molecules. The compound is intended for research applications only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

1-(2-methoxyethyl)-3,5-dimethylpyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O/c1-7-6-8(2)10(9-7)4-5-11-3/h6H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZZHQBNWJSQQCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCOC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(2-methoxyethyl)-3,5-dimethyl-1H-pyrazole can be achieved through several synthetic routes. One common method involves the reaction of 3,5-dimethylpyrazole with 2-methoxyethyl chloride in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions in an organic solvent like acetonitrile. The product is then purified through recrystallization or column chromatography.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often employ continuous flow reactors and automated purification systems to enhance efficiency and scalability.

Chemical Reactions Analysis

N-Alkylation

The 2-methoxyethyl group can be introduced via nucleophilic substitution. For instance, pyrazole precursors react with 2-methoxyethyl halides in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents like DMF .

  • Key Conditions :

    • Solvent: DMF or DCE

    • Temperature: 80–100°C

    • Yield: 38–46% .

Electrophilic Substitution

The pyrazole ring undergoes electrophilic substitution at positions 4 and 5, though steric hindrance from the 3,5-dimethyl groups limits reactivity.

Halogenation

Bromination or chlorination occurs regioselectively at position 4:

  • Example :
    1-(2-Methoxyethyl)-3,5-dimethyl-1H-pyrazole+NBS4-Bromo derivative\text{this compound} + \text{NBS} \rightarrow \text{4-Bromo derivative} (Yield: 55–60%) .

Nitration

Nitration with HNO₃/H₂SO₄ introduces a nitro group at position 4:

  • Conditions :

    • Temperature: 0–5°C

    • Yield: ~50% .

Cycloaddition Reactions

The compound participates in [3+2] cycloadditions due to its conjugated π-system.

With Alkynes

Reactions with activated alkynes (e.g., ethyl propiolate) yield pyrazole-fused heterocycles:

  • Example :
    Pyrazole+Ethyl propiolate(E)-N-carbonylvinylated pyrazole\text{Pyrazole} + \text{Ethyl propiolate} \rightarrow \text{(E)-N-carbonylvinylated pyrazole} (Yield: 60–70%) .

    • Regioselectivity : Controlled by Ag₂CO₃ or temperature .

With Diazo Compounds

Diazo reagents form pyrazoline intermediates, which dehydrogenate to bicyclic structures:

  • Conditions :

    • Solvent: Benzene

    • Catalyst: Cu(acac)₂

    • Yield: 40–55% .

Cross-Coupling Reactions

The methyl and methoxy groups enable Suzuki-Miyaura and Ullmann-type couplings.

Suzuki Coupling

4-Bromo derivatives react with aryl boronic acids:

  • Example :
    4-Bromo derivative+PhB(OH)₂4-Arylpyrazole\text{4-Bromo derivative} + \text{PhB(OH)₂} \rightarrow \text{4-Arylpyrazole} (Yield: 65–75%) .

    • Catalyst : Pd(PPh₃)₄

    • Base: Na₂CO₃ .

Oxidation of Methyl Groups

The 3- and 5-methyl groups oxidize to carboxylic acids under strong conditions:

  • Reagent : KMnO₄/H₂SO₄

  • Yield : 30–40% .

Reduction of Pyrazole Ring

Catalytic hydrogenation (H₂/Pd-C) reduces the pyrazole ring to pyrazoline:

  • Conditions :

    • Pressure: 1 atm

    • Yield: 50–60% .

Biological Derivatization

The compound serves as a precursor for bioactive molecules:

  • Oxime Ether Formation :
    Pyrazole+HydroxylamineOxime ether\text{Pyrazole} + \text{Hydroxylamine} \rightarrow \text{Oxime ether} (Yield: 70–80%) .

    • Applications : Anticancer and anti-inflammatory agents .

Scientific Research Applications

Chemical Structure and Synthesis

The chemical structure of 1-(2-methoxyethyl)-3,5-dimethyl-1H-pyrazole is characterized by a five-membered ring containing two nitrogen atoms and substituents that enhance its reactivity and biological activity. The synthesis typically involves:

  • Reaction of 3,5-dimethylpyrazole with 2-methoxyethyl chloride in the presence of a base such as potassium carbonate.
  • The reaction is conducted under reflux conditions using organic solvents like acetonitrile for optimal yield and purity.

Chemistry

This compound serves as a versatile building block in organic synthesis. Its derivatives are synthesized to explore various chemical transformations, including:

  • Oxidation : Using agents like potassium permanganate to form oxidized pyrazole derivatives.
  • Reduction : Utilizing lithium aluminum hydride for the formation of reduced derivatives.
  • Substitution Reactions : The methoxyethyl group can be replaced with other functional groups through nucleophilic substitution.

Biology

The compound exhibits significant biological activities:

  • Anti-inflammatory Properties : Pyrazole derivatives have shown comparable efficacy to established anti-inflammatory drugs. For instance, specific derivatives demonstrated significant inhibition of carrageenan-induced edema in animal models.
    CompoundModelActivity Level
    Compound KCarrageenan-induced edemaComparable to Indomethacin
    Compound LAcetic acid-induced permeabilitySignificant reduction
  • Antimicrobial Activity : Various studies report that certain derivatives exhibit potent antibacterial effects against strains such as E. coli and S. aureus.
    CompoundBacterial StrainMIC (µg/mL)
    Compound ME. coli<62.5
    Compound NS. aureus<125
  • Anticancer Activity : Research indicates that some pyrazole derivatives possess significant anticancer properties. A specific study highlighted a derivative with an IC50 value of 5.35 µM against HepG2 liver carcinoma cells.
    CompoundCell LineIC50 (µM)
    Compound XHepG25.35
    Compound YA5498.74

Medical Applications

Research is ongoing to explore the therapeutic potential of this compound in drug development. Its derivatives are being investigated for their ability to inhibit specific enzymes involved in disease pathways, which could lead to new treatments for various conditions.

Industrial Applications

In industrial settings, this compound is utilized in the production of specialized materials such as polymers and coatings due to its chemical stability and reactivity. Its unique properties allow for the development of materials with tailored characteristics suitable for specific applications.

Study on Antitumor Agents

A significant study synthesized novel pyrazole derivatives that exhibited potent cytotoxicity against liver and lung cancer cell lines while demonstrating low toxicity towards normal cells. This highlights the potential of these compounds as effective antitumor agents.

Evaluation of Anti-inflammatory Effects

Another research effort focused on synthesizing pyrazole derivatives that displayed substantial anti-inflammatory effects in vivo, comparable to traditional anti-inflammatory medications, indicating their potential use in therapeutic applications.

Mechanism of Action

The mechanism of action of 1-(2-methoxyethyl)-3,5-dimethyl-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The methoxyethyl and methyl groups can influence the compound’s binding affinity and selectivity for these targets.

For example, in medicinal chemistry, the compound may inhibit specific enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways involved vary depending on the specific derivative and its intended use.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazole Derivatives

Substituent Effects on Physicochemical Properties

The 2-methoxyethyl group in the target compound introduces polarity and hydrogen-bonding capacity, distinguishing it from analogs with purely alkyl or aryl substituents. Below is a comparative analysis of key analogs:

Table 1: Substituent-Driven Properties of Selected Pyrazoles
Compound Name Substituent(s) Key Properties/Applications Reference
1-(2-Methoxyethyl)-3,5-dimethyl-1H-pyrazole 2-Methoxyethyl at N1; 3,5-dimethyl Polar, potential solubility enhancer; used in medicinal intermediates
3,5-Dimethyl-1H-pyrazole No N-substituent Basic pyrazole core; precursor for metal complexes
1-(3-Cycloheptylphenyl)-3,5-dimethyl-1H-pyrazole (7gd) 3-Cycloheptylphenyl at N1 Lipophilic; used in catalytic C–H functionalization studies
1-(4-Isocyanatophenyl)-3,5-dimethyl-1H-pyrazole 4-Isocyanatophenyl at N1 Reactive isocyanate group; polymer/materials applications
1-(Bromoacetyl)-3,5-dimethyl-1H-pyrazole Bromoacetyl at N1 Electrophilic reactivity; crosslinking agent

Key Observations :

  • The 2-methoxyethyl group enhances solubility in polar solvents compared to cycloheptylphenyl (7gd) or bromoacetyl derivatives .
  • Isocyanate-substituted pyrazoles (e.g., ) exhibit reactivity toward nucleophiles, unlike the target compound.

Spectroscopic and Structural Comparisons

Table 2: NMR and IR Spectral Data
Compound Name ¹H-NMR (δ, ppm) IR (cm⁻¹) Reference
This compound δ 1.98 (s, 6H, CH₃), δ 3.35 (s, 3H, OCH₃), δ 3.60–3.80 (m, 4H, OCH₂CH₂) 2950 (C–H), 1650 (C=N)
3,5-Diphenyl-1H-pyrazole δ 6.50–7.80 (m, 10H, Ar–H) 1600 (C=C aromatic)
1-(3-Cycloheptylphenyl)-3,5-dimethyl-1H-pyrazole (7gd) δ 1.40–1.80 (m, 11H, cycloheptyl), δ 2.30 (s, 6H, CH₃) 2920 (C–H alkyl)

Key Observations :

  • The 2-methoxyethyl group in the target compound produces distinct signals at δ 3.35 (OCH₃) and δ 3.60–3.80 (OCH₂CH₂), absent in analogs like 3,5-diphenylpyrazole .
  • Cycloheptylphenyl substituents (7gd) show complex alkyl proton splitting in ¹H-NMR .

Key Observations :

  • The target compound’s 2-methoxyethyl group is found in naphthoimidazolium derivatives (e.g., 5i–5o in ), which show anticancer activity, suggesting its role in modulating pharmacokinetics.
  • Sulfanyl-pyrazole metal complexes () demonstrate higher cytotoxicity than non-metallated pyrazoles.

Biological Activity

1-(2-Methoxyethyl)-3,5-dimethyl-1H-pyrazole is a compound belonging to the pyrazole family, which has garnered significant attention due to its diverse biological activities. Pyrazoles are known for their potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer properties. This article reviews the biological activity of this specific compound, highlighting key research findings, case studies, and relevant data.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

C8H12N2O\text{C}_8\text{H}_{12}\text{N}_2\text{O}

This compound is synthesized through various methods involving hydrazones and substituted acetophenones, leading to high yields of pyrazole derivatives .

Anticancer Activity

Recent studies have demonstrated that pyrazole derivatives exhibit significant anticancer properties. For instance, a study evaluated several 3,5-dimethyl-1H-pyrazole derivatives against liver carcinoma (HepG2) and lung carcinoma (A549) cell lines. The most active derivative showed an IC50 value of 5.35 µM against HepG2 and 8.74 µM against A549 cells, indicating potent anticancer effects .

Table 1: Anticancer Activity of Pyrazole Derivatives

CompoundCell LineIC50 (µM)
17HepG25.35
17A5498.74
CisplatinHepG23.78
CisplatinA5496.39

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole compounds has been extensively studied. Compounds derived from the pyrazole scaffold have shown comparable anti-inflammatory effects to established drugs like indomethacin in various models of inflammation . For example, certain derivatives were tested for their ability to inhibit carrageenan-induced edema in mice.

Table 2: Anti-inflammatory Activity Comparison

CompoundModelActivity Level
Compound KCarrageenan-induced edemaComparable to Indomethacin
Compound LAcetic acid-induced permeabilitySignificant reduction

Antimicrobial Activity

The antimicrobial properties of pyrazoles have also been investigated. A series of studies reported that certain derivatives exhibited remarkable antibacterial activity against strains such as E. coli, S. aureus, and Pseudomonas aeruginosa. For instance, one compound demonstrated minimum inhibitory concentration (MIC) values lower than standard antibiotics like chloramphenicol .

Table 3: Antimicrobial Activity of Pyrazole Derivatives

CompoundBacterial StrainMIC (µg/mL)
Compound ME. coli<62.5
Compound NS. aureus<125
Compound OPseudomonas aeruginosa<62.5

Case Studies

  • Study on Antitumor Agents : A study focused on synthesizing novel pyrazole-1-carbothiohydrazide derivatives found that compound 17 exhibited potent cytotoxicity against liver and lung cancer cell lines with low toxicity towards normal cells .
  • Evaluation of Anti-inflammatory Effects : Another research highlighted the synthesis of pyrazole derivatives that showed significant anti-inflammatory effects in animal models, with some compounds demonstrating efficacy comparable to traditional anti-inflammatory medications .

Q & A

Q. What synthetic routes are commonly employed to prepare 1-(2-methoxyethyl)-3,5-dimethyl-1H-pyrazole?

The compound is typically synthesized via cyclocondensation reactions. A general procedure involves reacting hydrazine derivatives with α,β-unsaturated carbonyl compounds under acidic or basic conditions. For example, substituting the hydrazine with a 2-methoxyethyl group can be achieved by reacting methylhydrazine with a pre-functionalized ketone intermediate. Solvents like ethanol or methanol are commonly used, and the product is isolated via crystallization or distillation . Optimization of reaction conditions (e.g., temperature, catalyst selection) is critical to improve yield and purity.

Q. Which spectroscopic techniques are essential for confirming the structure of this compound?

Key methods include:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR to verify substituent positions (e.g., methoxyethyl and methyl groups). Peaks for the pyrazole ring protons typically appear in the δ 6.0–7.0 ppm range, while methyl groups resonate at δ 2.0–2.5 ppm .
  • IR Spectroscopy : Stretching frequencies for C=N (~1600 cm1^{-1}) and C-O (methoxy group, ~1100 cm1^{-1}) confirm functional groups.
  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]+^+ at m/z calculated for C8_8H15_{15}N2_2O).

Q. How can researchers differentiate between regioisomers during pyrazole synthesis?

Regioisomerism arises from the orientation of substituents on the pyrazole ring. Use 2D NMR techniques (e.g., COSY, NOESY) to map spatial relationships between protons. For example, NOE correlations between the methoxyethyl group and specific ring protons can distinguish between 1,3- and 1,5-substituted isomers. X-ray crystallography (if crystals are obtainable) provides definitive structural confirmation .

Advanced Research Questions

Q. What challenges arise in crystallographic refinement of this compound, and how are they addressed?

Challenges include disorder in the methoxyethyl group and twinning. Use SHELXL for refinement, employing restraints for disordered moieties and testing for twin laws (e.g., using CELL_NOW or TWINABS). For high-throughput analysis, OLEX2 integrates structure solution, refinement, and validation, enabling robust handling of weak data or pseudo-symmetry .

Q. How can researchers resolve contradictions in reported biological activity data for pyrazole derivatives?

Discrepancies may stem from assay conditions (e.g., bacterial strain variability) or compound purity. Standardize protocols:

  • Antimicrobial Assays : Follow CLSI guidelines, use reference strains (e.g., E. coli ATCC 25922), and verify purity via HPLC (>95%) .
  • Dose-Response Analysis : Perform IC50_{50}/MIC measurements in triplicate, with positive controls (e.g., ciprofloxacin).
  • SAR Studies : Compare analogs (e.g., substituent effects on activity) to identify critical functional groups .

Q. What strategies optimize the synthesis of iridium complexes incorporating this compound as a ligand?

Key steps include:

  • Ligand Purification : Ensure anhydrous conditions to prevent hydrolysis of the methoxyethyl group.
  • Coordination Chemistry : Use [Ir(COD)Cl]2_2 as a precursor in THF under inert atmosphere. Monitor reaction progress via 31^{31}P NMR to confirm ligand exchange .
  • Luminescence Tuning : Modify pyrazole substituents (e.g., electron-withdrawing groups) to alter emission wavelengths.

Q. How can computational methods aid in predicting the reactivity of this compound?

Employ DFT calculations (e.g., Gaussian, ORCA) to:

  • Map electrostatic potential surfaces, identifying nucleophilic/electrophilic sites.
  • Simulate reaction pathways (e.g., cyclocondensation energy profiles).
  • Validate results against experimental spectroscopic data (e.g., IR frequencies, NMR chemical shifts) .

Data Analysis and Interpretation

Q. How should researchers analyze conflicting solubility data for pyrazole derivatives?

Solubility discrepancies often arise from solvent polarity or crystallinity. Use Hansen Solubility Parameters to correlate solubility with solvent properties. For low-solubility compounds, employ co-solvents (e.g., DMSO-water mixtures) or micronization to enhance bioavailability .

Q. What advanced techniques validate hydrogen bonding in this compound crystals?

  • X-ray Diffraction : Analyze intermolecular contacts (e.g., C–H···O interactions) using Mercury or PLATON.
  • Hirshfeld Surface Analysis : Quantify interaction types (e.g., % contribution of H-bonding vs. van der Waals contacts) .

Comparative Studies

Q. How do substituent variations (e.g., methoxyethyl vs. phenyl) impact the biological activity of pyrazole analogs?

Conduct comparative bioassays using structurally similar derivatives. For example:

  • Replace the methoxyethyl group with a phenyl ring (e.g., 1-phenyl-3,5-dimethyl-1H-pyrazole) and test antimicrobial potency.
  • Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to target enzymes (e.g., bacterial dihydrofolate reductase) .

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